molecular formula C10H7NO3S B12866487 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic acid CAS No. 31507-72-9

4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic acid

Cat. No.: B12866487
CAS No.: 31507-72-9
M. Wt: 221.23 g/mol
InChI Key: JEZJSZTTWUZEII-UHFFFAOYSA-N
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Description

4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic acid is a heterocyclic compound with a quinoline core structure. This compound is known for its diverse biological activities and is of significant interest in medicinal chemistry due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic acid involves the condensation of methyl 2-isothiocyanatobenzoate with methyl malonate . This reaction typically requires stringent conditions such as high temperatures or strong base catalysts . Another method involves the alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate using methyl iodide (CH₃I), which can produce various alkylated derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial enzymes and cellular pathways. The sulfur atom in the 2-position of the quinoline moiety enhances its antibacterial activity by interfering with bacterial DNA synthesis and repair mechanisms .

Properties

IUPAC Name

4-hydroxy-2-sulfanylidene-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c12-8-5-3-1-2-4-6(5)11-9(15)7(8)10(13)14/h1-4H,(H,13,14)(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZJSZTTWUZEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=S)N2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30668612
Record name 4-Oxo-2-sulfanyl-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31507-72-9
Record name 4-Oxo-2-sulfanyl-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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